molecular formula C12H14F2O2 B14037276 1-(5-(Difluoromethoxy)-2-ethylphenyl)propan-2-one

1-(5-(Difluoromethoxy)-2-ethylphenyl)propan-2-one

Cat. No.: B14037276
M. Wt: 228.23 g/mol
InChI Key: MCZJTXJCPXUENF-UHFFFAOYSA-N
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Description

1-(5-(Difluoromethoxy)-2-ethylphenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone substituted with a difluoromethoxy group at the 5-position and an ethyl group at the 2-position of the phenyl ring. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its fluorine-containing substituents.

Properties

Molecular Formula

C12H14F2O2

Molecular Weight

228.23 g/mol

IUPAC Name

1-[5-(difluoromethoxy)-2-ethylphenyl]propan-2-one

InChI

InChI=1S/C12H14F2O2/c1-3-9-4-5-11(16-12(13)14)7-10(9)6-8(2)15/h4-5,7,12H,3,6H2,1-2H3

InChI Key

MCZJTXJCPXUENF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)OC(F)F)CC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-(Difluoromethoxy)-2-ethylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include an inert atmosphere and a temperature range of 0-50°C. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

1-(5-(Difluoromethoxy)-2-ethylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the difluoromethoxy group, forming new derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(5-(Difluoromethoxy)-2-ethylphenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antifungal or antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-(Difluoromethoxy)-2-ethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 1-(5-(difluoromethoxy)-2-ethylphenyl)propan-2-one with related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position) Boiling Point (°C, Predicted) Key Reference
This compound C₁₂H₁₄F₂O₂ 240.24* -OCHF₂ (5), -C₂H₅ (2) Not reported N/A
1-(2-(Difluoromethoxy)-6-(trifluoromethyl)phenyl)propan-2-one C₁₁H₉F₅O₂ 268.18 -OCHF₂ (2), -CF₃ (6) Not reported
1-(5-(Difluoromethoxy)-2-(trifluoromethoxy)phenyl)propan-2-one C₁₁H₉F₅O₃ 284.18 -OCHF₂ (5), -OCF₃ (2) 255.0 ± 35.0
1-(4-Bromophenylimino)-1(phenylhydrazono)-propan-2-one C₁₅H₁₃BrN₂O 317.18 -Br (4), phenylhydrazone groups Not reported

*Calculated based on molecular formula.

Key Observations :

  • Fluorine Substitution : The presence of difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups in analogs () increases molar mass and hydrophobicity compared to the ethyl-substituted target compound. For example, the trifluoromethoxy group in ’s compound raises the molar mass to 284.18 g/mol, significantly higher than the target compound’s 240.24 g/mol.
  • Boiling Points: The predicted boiling point of 255°C for the trifluoromethoxy analog () suggests that heavier halogen substituents enhance intermolecular interactions (e.g., dipole-dipole forces) compared to non-fluorinated analogs.

Functional Comparisons

Corrosion Inhibition Efficiency

lists several propan-2-one derivatives with corrosion inhibition efficiencies (e.g., 90.4–93.2% for bromophenylimino derivatives). However, bulkier substituents like trifluoromethyl () could reduce solubility, offsetting such benefits .

Biological Activity

1-(5-(Difluoromethoxy)-2-ethylphenyl)propan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethoxy group, which is known to enhance lipophilicity and bioavailability, allowing for better interaction with biological membranes. The structural formula can be represented as follows:

C12H13F2O\text{C}_{12}\text{H}_{13}\text{F}_2\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Key mechanisms include:

  • Covalent Bonding : The difluoromethoxy group may facilitate covalent bonding with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity.
  • Enzyme Interaction : Preliminary studies suggest that the compound may influence enzyme activity or receptor binding, potentially resulting in anti-inflammatory or anticancer effects.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines through modulation of cell signaling pathways .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. This could make it a candidate for treating inflammatory diseases.

Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)20Cell cycle arrest

Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of the compound in a murine model. The administration led to decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound Dose5070

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